5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide
Description
Properties
Molecular Formula |
C7H5FN4O |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C7H5FN4O/c8-4-2-6-5(10-12-11-6)1-3(4)7(9)13/h1-2H,(H2,9,13)(H,10,11,12) |
InChI Key |
NRNWDOBQQOCKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach to 1,2,3-Triazole Derivatives
The core synthetic strategy for 1,2,3-triazoles, including fused systems like benzo[d]triazoles, typically involves the 1,3-dipolar cycloaddition of azides and alkynes , known as the Huisgen cycloaddition. This reaction can be catalyzed by various metals or proceed under thermal or catalyst-free conditions.
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common method, producing predominantly 1,4-disubstituted triazoles with high regioselectivity and yield. Copper catalysts form copper acetylide intermediates facilitating the cycloaddition.
- Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Produces 1,5-disubstituted triazoles selectively, useful for diversifying substitution patterns.
- Metal-Free and Organocatalytic Methods: Emerging approaches avoid metal contamination, important for pharmaceutical applications.
Specific Synthetic Routes to 5-Fluoro-1H-benzo[d]triazole-6-carboxamide
While direct literature on this exact compound is limited, preparation methods can be inferred and adapted from closely related benzo[d]triazole derivatives and 1,2,3-triazole-fused benzene systems.
Precursor Synthesis
- Starting Material: The synthesis often begins with a suitably substituted fluoroaniline or fluoro-substituted benzene derivative bearing a carboxamide or ester group at the position destined to become the 6-carboxamide.
- Azide Formation: Introduction of an azide group at the position corresponding to the triazole nitrogen is typically achieved by diazotization of the amino group followed by azide substitution.
Cycloaddition Step
- Copper(I)-Catalyzed Cycloaddition: The azido-substituted fluoro-benzene derivative is reacted with terminal alkynes under Cu(I) catalysis to form the 1,4-disubstituted triazole ring fused to the benzene ring.
- Ruthenium Catalysis for 1,5-Disubstituted Triazoles: Useful if the synthetic target requires 1,5-substitution patterns, although steric and electronic effects from the fluorine and carboxamide groups can influence catalyst choice and reaction conditions.
Functional Group Transformations
- Carboxamide Formation: If starting from esters, hydrolysis followed by amidation yields the carboxamide functionality at position 6.
- Fluorine Introduction: Fluorine is generally introduced at the aromatic stage before cycloaddition to ensure regioselectivity and avoid interference with the triazole formation.
Research Findings and Data Tables
Representative Synthetic Examples from Literature
Notes on Reaction Conditions and Catalysts
- Copper(I) catalysts such as CuI or CuOTf are favored for their efficiency and regioselectivity but require careful removal due to cytotoxicity concerns.
- Ruthenium catalysts provide access to complementary regioisomers but may have lower yields with sterically hindered substrates.
- Organocatalytic and metal-free methods are gaining traction for greener synthesis and pharmaceutical compatibility.
- Solvent choice (e.g., DMF, THF, DCE) and temperature critically influence yield and selectivity.
Mechanistic Insights
The preparation of benzo[d]triazole derivatives involves:
- Formation of copper acetylide intermediate (in CuAAC), facilitating the 1,3-dipolar cycloaddition with the azide.
- Ruthenium catalysts coordinate differently, favoring 1,5-disubstitution via a different transition state.
- The presence of electron-withdrawing fluorine and carboxamide groups influences the electronic density on the aromatic ring, affecting reaction rates and regioselectivity.
Summary and Recommendations
Preparation of 5-Fluoro-1H-benzo[d]triazole-6-carboxamide is best achieved via:
- Pre-functionalization of the aromatic ring with fluorine and carboxamide groups.
- Conversion of the amino group to azide.
- Copper(I)-catalyzed azide-alkyne cycloaddition to form the triazole ring with high regioselectivity.
- Post-cycloaddition modifications if necessary to install or adjust the carboxamide functionality.
Emerging methods such as ruthenium catalysis and metal-free cycloadditions offer alternative routes, especially for regioisomeric or enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Benzimidazole Analogs: Compounds such as 5-fluoro-2-methyl-1H-benzo[d]imidazole (CAS 1008360-84-6, similarity score: 0.77) share a fluorine substituent but replace the triazole core with an imidazole ring.
Substituent Effects
- Positional Isomerism: Substitution patterns significantly impact properties. For example, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 153505-37-4) introduces bromine and alkyl groups, enhancing lipophilicity but reducing hydrogen-bond donor capacity compared to the carboxamide-containing triazole .
- Functional Group Modifications: The carboxamide group in 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide contrasts with hydroxyl or methylthio groups in analogs like (5-fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS 1977-72-6). Carboxamides typically improve water solubility and serve as hydrogen-bond acceptors, critical for target binding in drug design .
Data Table: Key Properties of Selected Analogous Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of thiazole/triazole precursors with fluorinated aldehydes. Key factors include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to promote cyclization .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Controlled heating (80–120°C) optimizes reaction rates while minimizing side products .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms benzotriazole core integrity. Fluorine-19 NMR tracks fluorination efficiency .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in solid state .
Q. What in vitro assays are typically employed to evaluate the biological activity of halogenated benzotriazole derivatives?
- Methodological Answer :
- Enzyme Inhibition : Fluorometric assays (e.g., fluorescence resonance energy transfer) measure binding to targets like kinases or proteases .
- Cytotoxicity : MTT or CellTiter-Glo® assays quantify IC₅₀ values in cancer cell lines .
- Antimicrobial Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound derivatives for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing fluorine with chloro groups) and analysis via QSAR models .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to enzyme active sites .
- Pharmacophore Mapping : Identifies critical functional groups (e.g., triazole N-atoms) for target engagement .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for triazole-carboxamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC₅₀) while accounting for assay variability .
- Orthogonal Validation : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic hypotheses (e.g., off-target effects vs. assay interference) .
Q. How do electronic and steric effects of substituents on the benzotriazole core influence binding affinity to enzymatic targets?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 enhances electrophilicity, improving interactions with catalytic lysine residues (e.g., in kinases) .
- Steric Hindrance : Bulky substituents at position 6 (carboxamide) may reduce access to hydrophobic enzyme pockets .
- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
Q. What experimental design considerations are critical when investigating structure-activity relationships in triazole-carboxamide analogues?
- Methodological Answer :
- Control Groups : Include structurally related inactive compounds to isolate triazole-specific effects .
- Dose-Response Curves : Use ≥5 concentration points to ensure accurate EC₅₀/IC₅₀ determination .
- Batch Consistency : Standardize synthetic protocols to minimize variability in derivative purity .
Q. What mechanistic studies are necessary to elucidate the mode of action of this compound in cellular systems?
- Methodological Answer :
- Target Deconvolution : CRISPR-Cas9 knockout screens identify genes essential for compound activity .
- Pathway Analysis : RNA sequencing reveals upregulated/downregulated pathways (e.g., apoptosis, DNA repair) .
- Protein Pull-Down Assays : Biotinylated derivatives capture interacting proteins for mass spectrometry identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
